molecular formula C16H16N2O2 B2923537 2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one CAS No. 2176201-50-4

2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one

Cat. No.: B2923537
CAS No.: 2176201-50-4
M. Wt: 268.316
InChI Key: UVCWKGGHERCDNC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a synthetic small molecule featuring a fused pyrrolo[3,4-b]pyridine scaffold linked to a 4-methoxyphenyl group via an ethanone bridge. This structure is of significant interest in medicinal chemistry and early-stage drug discovery research. Compounds based on the pyrrolopyridine core are frequently investigated as key intermediates or potential pharmacologically active agents . The specific molecular architecture of this compound suggests potential as a valuable building block for the synthesis of more complex heterocyclic systems, or for use in structure-activity relationship (SAR) studies. Research into structurally related pyrrolopyridine and pyrrolopyrazine derivatives has shown that these scaffolds can exhibit diverse biological activities. For instance, some analogs are designed as allosteric modulators of neuronal receptors, such as the M4 muscarinic acetylcholine receptor, which is a validated target for neurological disorders . Other research on similar frameworks has explored their application as calcium channel antagonists, inspired by the structural motifs found in diltiazem-like benzothiazepines, for potential cardiovascular therapeutic applications . Additionally, fused pyrrolo-heterocycles are commonly explored in the development of kinase inhibitors for oncology research . The presence of the 4-methoxyphenyl group is a common feature in many bioactive molecules and can influence the compound's pharmacokinetic properties and target binding affinity. This product is intended for research use only by qualified laboratory personnel and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to utilize this compound as a versatile chemical tool for probing biological systems and developing novel therapeutic candidates.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-14-6-4-12(5-7-14)9-16(19)18-10-13-3-2-8-17-15(13)11-18/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCWKGGHERCDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Emraclidine (1-{2,4-Dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one)

  • Core Structure : Shares the pyrrolo[3,4-b]pyridine core but incorporates a trifluoromethylpyridyl-azetidine substituent instead of 4-methoxyphenyl .
  • Molecular Weight : 390.40 g/mol, significantly higher than the target compound due to the trifluoromethyl group and azetidine ring .
  • Biological Target : Acts as a muscarinic M4 receptor positive allosteric modulator (PAM), showing promise in schizophrenia and Fragile X syndrome .
  • Key Findings : Demonstrated improved pharmacokinetics in rodent models and efficacy in L-dopa-induced dyskinesia .

GRN-529 (2-{2-[2-(Difluoromethoxy)-5-({5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}carbonyl)phenyl]ethynyl}pyridine)

  • Core Structure : Contains the same pyrrolopyridine-carbonyl motif but includes a difluoromethoxy group and ethynylpyridine .
  • Biological Target : mGlu5-selective negative allosteric modulator (NAM), effective in anxiety, depression, and pain models .
  • Key Findings : Showed dose-dependent efficacy in reversing hyperalgesia and attenuating stress-induced behaviors .

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e)

  • Core Structure: Lacks the pyrrolopyridine core but shares the 4-methoxyphenyl ethanone group .
  • Molecular Weight : ~224 g/mol (calculated from 1H NMR data) .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Molecular Weight (g/mol) Biological Target Key Activity/Findings
Target Compound Pyrrolo[3,4-b]pyridine 4-Methoxyphenyl ethanone Not reported Hypothetical: mGlu5/M4 Predicted CNS activity
Emraclidine Pyrrolo[3,4-b]pyridine Trifluoromethyl pyridyl, azetidine 390.40 Muscarinic M4 receptor Positive allosteric modulator
GRN-529 Pyrrolo[3,4-b]pyridine Difluoromethoxy, ethynylpyridine Not reported mGlu5 receptor Negative allosteric modulator
1e Ethanone 4-Methoxyphenyl, sulfoximine ~224 N/A Synthetic intermediate

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., 4-methoxy) may improve metabolic stability but reduce antioxidant activity compared to electron-withdrawing groups (e.g., bromo, trifluoromethyl) .
  • Halogenated or fluorinated substituents (e.g., in Emraclidine and GRN-529) enhance receptor binding affinity and pharmacokinetic profiles .

Biological Targets: Pyrrolopyridine derivatives predominantly target CNS receptors (mGlu5, M4), whereas simpler ethanone analogs (e.g., 1e) lack this specificity .

Molecular Weight and Solubility :

  • Higher molecular weight analogs (e.g., Emraclidine) exhibit prolonged half-lives but may face solubility challenges compared to the target compound .

Biological Activity

2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21_{21}H20_{20}N4_{4}O2_{2}
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models.
  • Antimicrobial Properties : The compound has shown promising results against a range of bacterial strains. Its effectiveness was evaluated using standard agar diffusion methods and minimum inhibitory concentration (MIC) assays.
  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity.

Antitumor Activity

Research conducted by indicates that the compound significantly inhibits the growth of various cancer cell lines. The IC50_{50} values ranged from 10 to 30 µM across different types of cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation.

Antimicrobial Properties

A study published in the Brazilian Journal of Pharmaceutical Sciences reported that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively .

Enzyme Inhibition

In silico docking studies have been employed to predict the binding affinity of the compound to various target enzymes. The results indicated strong interactions with acetylcholinesterase (AChE) and urease, suggesting potential applications in treating Alzheimer's disease and urinary tract infections .

Case Studies

StudyFindingsMethodology
Study 1Significant cytotoxicity against lung cancer cells (IC50_{50} = 15 µM)MTT assay
Study 2Moderate antibacterial activity against E. coli (MIC = 64 µg/mL)Agar diffusion method
Study 3Strong AChE inhibition (IC50_{50} = 5 µM)In silico docking

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